2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol
Overview
Description
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol is a chemical compound with the molecular formula C15H10BrNOS and a molecular weight of 332.2 g/mol This compound is characterized by the presence of a quinoline ring system substituted with a bromothiophene moiety and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromothiophene and 8-hydroxyquinoline.
Formation of Ethenyl Linkage: The ethenyl linkage is introduced through a coupling reaction, often using a palladium-catalyzed Heck reaction. This step involves the reaction of 5-bromothiophene with a suitable ethenylating agent under specific conditions.
Quinoline Ring Functionalization: The quinoline ring is functionalized by introducing the hydroxyl group at the 8-position. This can be achieved through various methods, including nucleophilic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA: Intercalate into DNA, affecting gene expression and cellular processes.
Modulate Receptors: Bind to and modulate the activity of cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-bromothiophene: Used as a starting reagent in the synthesis of bithiophene derivatives.
8-Hydroxyquinoline: A precursor in the synthesis of various quinoline derivatives.
5-Bromothiophene: A key intermediate in the synthesis of thiophene-based compounds.
Uniqueness
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol is unique due to its combined structural features of quinoline and bromothiophene, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-14-9-8-12(19-14)7-6-11-5-4-10-2-1-3-13(18)15(10)17-11/h1-9,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOBCQQVGVHDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387740 | |
Record name | 2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353517-94-9 | |
Record name | 2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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